REACTION_CXSMILES
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[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[CH:7][C:3]=1[C:4](Cl)=[O:5].[CH2:12]([O:14][C:15](=[O:20])[CH2:16][CH:17]([CH3:19])[CH3:18])[CH3:13]>>[CH2:12]([O:14][C:15](=[O:20])[CH:16]([C:4](=[O:5])[C:3]1[CH:7]=[CH:8][C:9]([F:11])=[CH:10][C:2]=1[F:1])[CH:17]([CH3:19])[CH3:18])[CH3:13]
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Name
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|
Quantity
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4.9 mL
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Type
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reactant
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Smiles
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FC1=C(C(=O)Cl)C=CC(=C1)F
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Name
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|
Quantity
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3 mL
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Type
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reactant
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Smiles
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C(C)OC(CC(C)C)=O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
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product
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Smiles
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C(C)OC(C(C(C)C)C(C1=C(C=C(C=C1)F)F)=O)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.65 g | |
YIELD: PERCENTYIELD | 68% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |